molecular formula C8H16N2 B8517071 N-cyclobutyl-N-methylazetidin-3-amine

N-cyclobutyl-N-methylazetidin-3-amine

Cat. No.: B8517071
M. Wt: 140.23 g/mol
InChI Key: NMVXAWCEPLDEFP-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methylazetidin-3-amine is a chemical compound of interest in synthetic and medicinal chemistry research. As a substituted azetidine, this scaffold is frequently explored in pharmaceutical development for its potential as a bioactive pharmacophore. The structure, featuring a cyclobutyl and a methyl group on the amine nitrogen of the azetidine ring, is typically investigated for its ability to influence the physicochemical properties and binding characteristics of larger molecules. In a research setting, this compound is primarily used as a versatile synthetic intermediate or building block. It can be incorporated into more complex structures during the synthesis of potential therapeutic agents . The azetidine ring is a saturated four-membered nitrogen-containing heterocycle, and its integration is often pursued to modulate the conformation, metabolic stability, and potency of lead compounds in drug discovery projects . Researchers utilize this amine in various reaction schemes, including amide bond formation and nucleophilic substitution, to create novel molecular entities for screening and development . The product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-cyclobutyl-N-methylazetidin-3-amine

InChI

InChI=1S/C8H16N2/c1-10(7-3-2-4-7)8-5-9-6-8/h7-9H,2-6H2,1H3

InChI Key

NMVXAWCEPLDEFP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2CNC2

Origin of Product

United States

Comparison with Similar Compounds

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Molecular Formula : C₁₂H₁₅N₅
  • Key Features :
    • Cyclopropyl group (smaller, higher ring strain vs. cyclobutyl).
    • Pyrazole and pyridine rings (aromatic, planar heterocycles).
  • Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), melting point 104–107°C .
  • The cyclopropyl group’s higher strain may increase reactivity in ring-opening reactions.

N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

  • Molecular Formula : C₁₂H₁₄N₂O
  • Key Features :
    • Isoxazole ring (oxygen-containing heterocycle).
    • Phenyl substituent (enhances lipophilicity).
  • Contrast: The isoxazole’s electronegative oxygen alters electronic distribution compared to the azetidine’s amine.

(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine

  • Molecular Formula : C₁₁H₁₆N₂
  • Key Features: Butenyl chain (unsaturated, flexible backbone). Aminophenyl group (electron-rich aromatic system).
  • The aminophenyl group may enhance binding to biological targets via hydrogen bonding .

N,N-dimethyl(3-butenyl)amine

  • Molecular Formula : C₆H₁₃N
  • Key Features :
    • Butenyl chain (simpler, linear structure).
    • Dimethylamine (low steric hindrance).
  • Physicochemical Properties : LogP = 1.124 , lower molecular weight (99.174 g/mol ) vs. the main compound. The lack of cyclic systems reduces rigidity and increases conformational flexibility .

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine

  • Molecular Formula : C₂₁H₂₆N₈O
  • Key Features :
    • Triazolo-pyridazine and pyrimidine rings (polycyclic, π-deficient systems).
    • Methoxy group (electron-donating substituent).
  • Contrast : The complex heteroaromatic system enables diverse binding interactions (e.g., intercalation), while the methoxy group modulates electronic effects. The molecular weight (406.49 g/mol ) is significantly higher than the main compound, likely affecting bioavailability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
N-cyclobutyl-N-methylazetidin-3-amine C₈H₁₆N₂ 140.226 Azetidine, cyclobutyl Predicted NMR data, moderate rigidity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.283 Pyrazole, pyridine, cyclopropyl Low synthetic yield (17.9%), MP 104–107°C
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine C₁₂H₁₄N₂O 202.256 Isoxazole, phenyl Enhanced lipophilicity, steric bulk
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine C₁₁H₁₆N₂ 176.260 Butenyl, aminophenyl Potential for electrophilic addition
N,N-dimethyl(3-butenyl)amine C₆H₁₃N 99.174 Butenyl, dimethylamine Low LogP (1.124), high flexibility

Key Findings and Implications

  • Reactivity : Cyclopropyl-containing analogs (e.g., ) may exhibit higher reactivity due to ring strain, whereas aromatic systems (e.g., pyrazole, isoxazole) enable π-based interactions.
  • Biological Relevance: Compounds with aryl groups (e.g., aminophenyl in ) are more likely to engage in target-specific binding, while the main compound’s compact structure could optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclobutyl-N-methylazetidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of azetidine derivatives. For analogous compounds (e.g., N-ethyl-N-methylazetidin-3-amine), alkylation with methyl/ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is standard . Cyclobutyl groups may require tailored reagents (e.g., cyclobutyl bromide) and controlled temperatures (0–25°C) to minimize steric hindrance. Solvent choice (e.g., THF vs. DCM) and catalyst presence (e.g., Pd/C for hydrogenation) significantly affect yields .

Q. How can the structural integrity of This compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C chemical shifts with computational predictions (e.g., DFT) to confirm substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
  • X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with structurally related azetidines (e.g., 4-Methyl-N-(3-methylphenyl)pyridin-2-amine ).

Q. What are the key reactivity patterns of This compound in organic transformations?

  • Methodological Answer : The tertiary amine undergoes:

  • Oxidation : Reacts with KMnO₄ or mCPBA to form N-oxide derivatives, with steric effects from the cyclobutyl group modulating reaction rates .
  • Reduction : LiAlH₄ can reduce adjacent carbonyl groups but may require protecting the amine to avoid side reactions .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Cross-reference with structurally similar triazolopyridazine derivatives (e.g., N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine ).

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target interaction of This compound?

  • Methodological Answer :

  • Reaction Optimization : Apply machine learning (e.g., LabMate.AI ) to predict optimal solvent/base combinations for alkylation .
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters). Compare results with experimental IC₅₀ values to validate models .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Confirm cytotoxicity via both MTT and clonogenic assays.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Structural Analog Comparison : Benchmark against N,N-Diethyl-3-methylazetidin-3-amine, which shows varied enzyme affinity due to ethyl vs. methyl substituents .

Q. How does steric strain from the cyclobutyl group influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Steric Maps : Generate using molecular dynamics (e.g., Schrödinger’s MacroModel) to identify hindered sites.
  • Kinetic Studies : Compare reaction rates of This compound with less strained analogs (e.g., N-ethyl-N-methylazetidin-3-amine) under identical conditions .

Q. What analytical techniques detect trace impurities in This compound batches?

  • Methodological Answer :

  • HPLC-MS/MS : Quantify impurities at ppm levels using a C18 column and gradient elution.
  • NMR DOSY : Differentiate impurities via diffusion coefficients .

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